molecular formula C7H6BrF3N2 B1409248 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine CAS No. 1227581-27-2

2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine

Cat. No. B1409248
M. Wt: 255.03 g/mol
InChI Key: UHZDLQHGYRMJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrF3N2 . It is an organoheterocyclic compound that belongs to the class of pyridines and derivatives . It is typically orange in color and appears as a crystalline powder .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine” can be represented by the SMILES string NC1=NC=C(Br)C(=C1)C(F)(F)F . This indicates that the molecule contains a pyridine ring with a bromomethyl group at the 4-position, a trifluoromethyl group at the 5-position, and an amino group at the 2-position .


Physical And Chemical Properties Analysis

“2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine” is a crystalline powder with an orange color . It has a melting point range of 71°C to 75°C . The compound’s purity, as determined by gas chromatography, is greater than or equal to 94.0% .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(bromomethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZDLQHGYRMJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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